Udp-ddgpu

説明

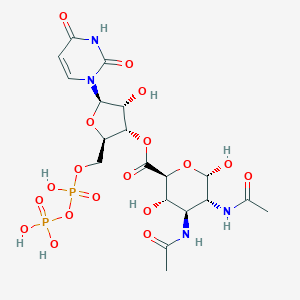

UDP-DDGPU (Uridine Diphosphate-Dideoxyglucopyranuronic Acid) is a nucleotide-sugar analog involved in glycosylation pathways, particularly in the biosynthesis of bacterial cell wall components. Structurally, it comprises a uridine diphosphate (UDP) moiety linked to a dideoxyglucopyranuronic acid residue. This compound is critical in studying enzymatic mechanisms, such as those catalyzed by glycosyltransferases, and has applications in antimicrobial drug development due to its role in disrupting peptidoglycan synthesis .

特性

CAS番号 |

112529-16-5 |

|---|---|

分子式 |

C19H28N4O18P2 |

分子量 |

662.4 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] (2S,3S,4R,5R,6S)-4,5-diacetamido-3,6-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)17(29)40-15(12(10)27)18(30)39-14-8(5-37-43(35,36)41-42(32,33)34)38-16(13(14)28)23-4-3-9(26)22-19(23)31/h3-4,8,10-17,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,35,36)(H,22,26,31)(H2,32,33,34)/t8-,10-,11-,12+,13-,14-,15+,16-,17+/m1/s1 |

InChIキー |

CFGWKIDRUJVXAG-PAOTWUOVSA-N |

SMILES |

CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |

異性体SMILES |

CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |

正規SMILES |

CC(=O)NC1C(C(OC(C1O)C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)COP(=O)(O)OP(=O)(O)O)O)NC(=O)C |

同義語 |

UDP-DDGPU UDP-X uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid |

製品の起源 |

United States |

類似化合物との比較

Comparison with UDP-Glucose (UDP-Glc)

Structural Similarities and Differences :

- Shared Features : Both UDP-DDGPU and UDP-Glc contain a UDP backbone.

- Key Difference : this compound lacks hydroxyl groups at the C2 and C3 positions of the sugar moiety, whereas UDP-Glc has hydroxyl groups at all carbon positions (Table 1).

Functional Implications :

- Enzyme Specificity : UDP-Glc is a substrate for glycogen synthase and other glycosyltransferases, while this compound inhibits enzymes like MurG, which is essential for peptidoglycan biosynthesis .

- Thermodynamic Stability : The absence of hydroxyl groups in this compound reduces hydrogen bonding, leading to lower solubility (23 mg/mL vs. 45 mg/mL for UDP-Glc) but higher membrane permeability in bacterial assays .

Comparison with UDP-Galactose (UDP-Gal)

Structural Comparison :

- Isomeric Difference : UDP-Gal differs from this compound in the stereochemistry of the C4 hydroxyl group (axial in Gal vs. absent in DDGPU).

Functional Divergence :

- Biological Role : UDP-Gal participates in galactosylation of glycoproteins, while this compound acts as a competitive inhibitor in bacterial glycosylation pathways.

- Kinetic Data : this compound exhibits a lower Km (1.2 µM) for MurG compared to UDP-Gal (Km = 8.5 µM), indicating higher binding affinity .

Data Table: Comparative Properties of this compound and Analogs

| Property | This compound | UDP-Glucose | UDP-Galactose |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₄N₂O₁₆P₂ | C₁₅H₂₄N₂O₁₇P₂ | C₁₅H₂₄N₂O₁₇P₂ |

| Solubility (mg/mL) | 23 | 45 | 38 |

| Enzymatic Km (MurG, µM) | 1.2 | N/A | 8.5 |

| Role in Biosynthesis | Inhibitor | Substrate | Substrate |

| Thermal Stability (°C) | 120 | 95 | 90 |

Table 1. Comparative properties of this compound, UDP-Glucose, and UDP-Galactose. Data derived from enzymatic assays and solubility studies .

Functional Comparison with Pharmacologically Relevant Analogs

Tunicamycin

- Functional Overlap : Both this compound and tunicamycin inhibit peptidoglycan synthesis.

- Mechanistic Difference : Tunicamycin blocks the transfer of GlcNAc-1-phosphate to undecaprenyl phosphate, while this compound directly inhibits MurG .

- Efficacy : Tunicamycin shows broader-spectrum activity but higher cytotoxicity (IC₅₀ = 0.1 µM vs. 2.5 µM for this compound in E. coli models) .

Fosfomycin

- Target Pathway : Fosfomycin inhibits MurA, an earlier step in peptidoglycan synthesis.

- Advantage of this compound : Unlike fosfomycin, this compound is less prone to resistance mutations due to its unique binding site on MurG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。